molecular formula C5H11NO B3256088 (2S)-2-aminopent-4-en-1-ol CAS No. 263870-93-5

(2S)-2-aminopent-4-en-1-ol

Cat. No. B3256088
CAS RN: 263870-93-5
M. Wt: 101.15 g/mol
InChI Key: WCZXECFPTUZDMM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-aminopent-4-en-1-ol” is a chemical compound with the CAS Number: 263870-93-5. It has a molecular weight of 101.15 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-amino-4-penten-1-ol. The InChI code for this compound is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“(2S)-2-aminopent-4-en-1-ol” is a liquid at room temperature. It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

Research by Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018) emphasizes the role of metathesis reactions in synthesizing and transforming cyclic β-amino acids, which are crucial in drug research due to their biological relevance. The study provides insight into selective and stereocontrolled methodologies for creating densely functionalized derivatives, showcasing the versatility and efficiency of these processes for generating new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).

Spin Label Amino Acid TOAC in Peptide Studies

Schreier, S., Bozelli, J. C., Jr., Marín, N., Vieira, R. F., & Nakaie, C. (2012) review the applications of the spin label amino acid TOAC in peptide research, highlighting its use in analyzing peptide secondary structure and interactions with membranes. TOAC's unique properties have facilitated advancements in understanding peptide behavior in biological systems, contributing significantly to peptide science (Schreier et al., 2012).

Biosensors for D-Amino Acids: Detection and Applications

The work of Rosini, E., D’Antona, P., & Pollegioni, L. (2020) focuses on biosensors for detecting D-amino acids, underscoring their importance in food safety, human health, and neurological research. Their review outlines the challenges in achieving selectivity and the potential of these biosensors to revolutionize the analysis of D-amino acids in various contexts (Rosini et al., 2020).

Highly Branched Polymers Based on Poly(amino acid)s

Thompson, M., & Scholz, C. (2021) explore the use of amino acids in creating highly branched polymers for biomedical applications. Their review compares different types of branched polymeric structures, such as dendrimers, and discusses their synthesis, potential uses as delivery vehicles for genes and drugs, and their promising applications in antiviral compounds (Thompson & Scholz, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2S)-2-aminopent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXECFPTUZDMM-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-aminopent-4-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
(2S)-2-aminopent-4-en-1-ol

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